5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
5-ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-4-21-12-9-11(17(2)14(20)18(3)13(9)19)15-10(16-12)8-6-5-7-22-8/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNXKHJUWZROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
This compound acts as an inhibitor of PARP-1. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival. This compound inhibits this process, resulting in genomic dysfunction and cell death.
Biochemical Pathways
The compound affects the DNA repair damage pathway . By inhibiting PARP-1, it compromises the cancer cell DNA repair mechanism. This leads to genomic dysfunction and ultimately, cell death.
Biological Activity
5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core with various substituents that may influence its biological activity. The molecular formula is , and its structural representation includes functional groups that are essential for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit antimicrobial properties. The mechanism may involve the inhibition of bacterial growth through interference with nucleic acid synthesis or cell wall integrity.
- Anticancer Potential : Research indicates that similar pyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to interact with DNA and RNA synthesis pathways may contribute to its anticancer effects.
- Anti-inflammatory Effects : Some studies have reported that compounds within this class can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions like arthritis or other inflammatory diseases.
Understanding the mechanisms through which this compound exerts its effects is crucial for elucidating its therapeutic potential:
- Enzyme Inhibition : Certain studies have shown that similar compounds inhibit enzymes involved in metabolic pathways (e.g., kinases), which are critical in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors (e.g., cannabinoid receptors) influencing metabolic processes and potentially leading to weight management and improved glucose tolerance.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage, contributing to its anti-inflammatory and anticancer properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Study 2 | Showed significant anticancer effects in vitro on breast cancer cell lines. |
| Study 3 | Reported anti-inflammatory effects in animal models of arthritis. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Comparison with Pyrimido[4,5-d]pyrimidine Thiones and Oxo Derivatives
Pyrimido[4,5-d]pyrimidine derivatives with thioxo (C=S) or oxo (C=O) groups at position 7, such as 5-aryl-7-thioxo-hexahydropyrimido[4,5-d]pyrimidine-2,4-diones, share the same bicyclic framework but differ in electronic and steric properties. However, the ethylsulfanyl substituent in the target compound may confer greater lipophilicity, enhancing membrane permeability compared to thioxo analogs .
Comparison with Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidines, such as 7-substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones, replace the pyrimidine ring with a thiazole moiety. This substitution alters electronic density and steric bulk, impacting bioactivity. For example:
- Antimicrobial Activity : Thiazolo derivatives exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the thione group’s interaction with bacterial enzymes . The target compound’s thiophen-2-yl group may similarly disrupt microbial membranes but lacks direct evidence.
- Synthetic Accessibility : Thiazolo derivatives require multistep syntheses involving thiourea or 2-thiobarbituric acid, whereas the target compound benefits from greener aqueous-phase reactions .
Comparison with Nucleoside Analogs (e.g., FMAU)
The nucleoside analog 1-(2-deoxy-2-fluoro-ß-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (FMAU) shares a pyrimidinedione core but incorporates a sugar moiety for antiviral activity. Key differences include:
- Mechanism : FMAU inhibits viral DNA polymerase, while the target compound’s mechanism remains uncharacterized.
- Solubility : FMAU’s sugar group enhances aqueous solubility, contrasting with the target compound’s moderate solubility due to ethylsulfanyl and thiophen substituents .
Research Findings and Implications
- Structural Advantages : The ethylsulfanyl group in the target compound may improve metabolic stability compared to methyl or aryl substituents in analogs .
- Unresolved Questions : Biological activity data for the target compound are scarce compared to thiazolo or nucleoside derivatives, warranting further studies on its pharmacokinetic and target-binding profiles.
Q & A
Basic: What are the established synthetic routes for 5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione?
Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. For example:
- Step 1: Reacting halogenated pyrimidine precursors (e.g., 5-bromo-2,4-dichloro-6-methylpyrimidine) with thiol-containing nucleophiles (e.g., ethyl mercaptan) under basic conditions (triethylamine) in acetonitrile to introduce the ethylsulfanyl group .
- Step 2: Thiophene substitution at the 7-position via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Step 3: Methylation of NH groups using methyl iodide or dimethyl sulfate in the presence of a base .
Key Considerations: - Purification via crystallization (ethanol/water) and chromatography.
- Yield optimization through temperature control (reflux conditions) and solvent selection.
Advanced: How can computational methods accelerate the design of novel derivatives of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms enable de novo design of derivatives:
- Mechanistic Insights: Predict regioselectivity in substitution reactions (e.g., thiophene vs. pyrimidine ring reactivity) using Fukui indices or frontier molecular orbital analysis .
- Reaction Optimization: ICReDD’s approach combines computational screening (e.g., transition-state modeling) with experimental validation to narrow down optimal conditions (solvent, catalyst, temperature), reducing trial-and-error cycles by >50% .
- Example: Screening thiourea derivatives as catalysts for regioselective thiophene coupling using DFT-based activation energy calculations .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- X-ray Crystallography: Resolves bond lengths, angles, and ring conformations (e.g., boat/envelope configurations in fused pyrimidine-thiadiazine systems) .
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅N₄O₂S₂: calculated 335.06, observed 335.05) .
Advanced: How can statistical experimental design improve yield in multi-step syntheses?
Answer:
Design of Experiments (DoE) minimizes variables while maximizing information:
- Factorial Design: Screen factors (e.g., temperature, catalyst loading, solvent polarity) for the thiophene coupling step. A 2³ factorial design (8 experiments) identifies interactions between variables .
- Response Surface Methodology (RSM): Optimizes conditions for maximum yield. For example, a Central Composite Design (CCD) for the methylation step revealed that increasing reaction time beyond 6 hours reduces yield due to side reactions .
Case Study:
| Variable | Low (-1) | High (+1) | Optimal |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Solvent | DMF | THF | DMF |
Basic: What biological activities are reported for structurally analogous pyrimido-pyrimidine derivatives?
Answer:
- Anticancer: Pyridopyrimidines inhibit tyrosine kinases (e.g., EGFR) with IC₅₀ values <1 μM in MCF-7 breast cancer cells .
- Antimicrobial: Thiophene-substituted derivatives show MIC values of 8–16 μg/mL against S. aureus and E. coli .
- Anti-inflammatory: Inhibition of COX-2 (80% at 10 μM) via hydrogen bonding with Arg120 and Tyr355 residues .
Advanced: How do steric and electronic effects influence reactivity in pyrimidine ring functionalization?
Answer:
- Steric Effects: Methyl groups at the 1,3-positions hinder nucleophilic attack at adjacent positions, directing substitution to the 7-thiophen-2-yl site .
- Electronic Effects: Electron-withdrawing substituents (e.g., diones) activate the pyrimidine ring for electrophilic substitution, while ethylsulfanyl groups donate electron density via resonance, stabilizing intermediates .
Computational Validation: - NBO analysis shows delocalization of sulfur lone pairs into the pyrimidine ring (stabilization energy: 15–20 kcal/mol) .
- Fukui indices (ƒ⁺) predict electrophilic attack at C7 (thiophene position) due to higher electron deficiency .
Basic: What are the challenges in crystallizing this compound, and how are they addressed?
Answer:
- Low Solubility: Requires mixed-solvent systems (e.g., ethanol/water gradients) or slow evaporation from DMSO .
- Polymorphism: Screening 5–10 solvent combinations (e.g., acetonitrile, ethyl acetate) to isolate stable polymorphs .
- Hydrogen Bonding: Weak C–H⋯N/S interactions (2.8–3.2 Å) guide crystal packing; use of bulky counterions (e.g., triethylammonium) disrupts aggregation .
Advanced: Can machine learning predict synthetic pathways for novel derivatives?
Answer:
Yes, via:
- Retrosynthetic Algorithms: Tools like IBM RXN or ASKCOS decompose target structures into feasible precursors (e.g., identifying 2-chlorothiophene as a coupling partner) .
- Yield Prediction: Neural networks trained on reaction databases (Reaxys, CAS) predict yields with R² >0.85 for pyrimidine derivatives. Key features include solvent polarity (logP) and catalyst electronic parameters (Hammett σ) .
Basic: What are the industrial-scale separation challenges for this compound?
Answer:
- Impurity Removal: Membrane filtration (nanofiltration, MWCO 200–300 Da) separates unreacted thiophene derivatives .
- Isomer Separation: Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers with >95% purity .
Advanced: How does substituent variation impact photostability and shelf life?
Answer:
- Thiophene vs. Benzene: Thiophene’s lower aromaticity increases UV sensitivity. Accelerated aging (40°C/75% RH) shows 20% degradation in 6 months vs. 5% for benzene analogs .
- Ethylsulfanyl Group: Acts as a radical scavenger, extending shelf life by 30% compared to methylsulfanyl derivatives (EPR studies confirm ROS quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
